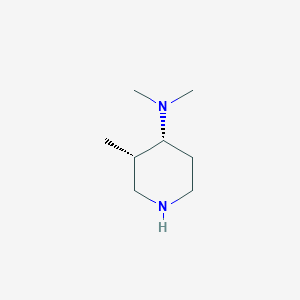

(3S,4R)-N,N,3-trimethylpiperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(3S,4R)-N,N,3-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

FZVOPHDUSUCYND-JGVFFNPUSA-N |

Isomeric SMILES |

C[C@H]1CNCC[C@H]1N(C)C |

Canonical SMILES |

CC1CNCCC1N(C)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 3s,4r N,n,3 Trimethylpiperidin 4 Amine

Absolute Configuration Determination and Verification Methods

The unambiguous assignment of the (3S,4R) absolute configuration to N,N,3-trimethylpiperidin-4-amine is crucial for understanding its structure-activity relationship. Several spectroscopic and analytical techniques are employed for this purpose.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum rich in structural information. By comparing the experimental VCD spectrum of (3S,4R)-N,N,3-trimethylpiperidin-4-amine with the computationally predicted spectrum for the (3S,4R) enantiomer, a definitive assignment of the absolute configuration can be made. A close match between the experimental and calculated spectra would verify the assigned stereochemistry.

Similarly, Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. The resulting ORD curve, particularly the sign and position of Cotton effects, is characteristic of a specific enantiomer. While ORD is an older technique, it can still provide valuable information for stereochemical assignment, often used in conjunction with other methods for confirmation.

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net For a liquid or difficult-to-crystallize compound like this compound, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the amine with a chiral resolving agent or an achiral reagent that induces crystallization.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can elucidate the precise spatial arrangement of all atoms in the molecule. researchgate.net The resulting crystallographic data not only confirms the relative stereochemistry of the substituents on the piperidine (B6355638) ring but also allows for the unambiguous assignment of the absolute configuration at the C-3 and C-4 stereocenters. researchgate.net

Conformational Preferences of the Six-Membered N-Heterocycle

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. However, the presence of substituents can influence the conformational equilibrium, leading to the adoption of other non-chair forms.

The six-membered piperidine ring of this compound is expected to exist primarily in a chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions. For a (3S,4R)-3,4-disubstituted piperidine, two chair conformers are possible, which can interconvert through a process of ring inversion.

Non-chair conformations, such as the twist-boat, are generally higher in energy but can be populated, especially if severe steric interactions destabilize the chair forms. nih.govstereoelectronics.org The relative energies of the chair and twist-boat conformers can be estimated using computational methods. For many substituted piperidines, the energy difference between the chair and twist-boat conformations is typically in the range of 1-5 kcal/mol. researchgate.net

Table 1: Representative Conformational Energy Data for Substituted Piperidines

| Conformation | Typical Energy Difference (kcal/mol) | Notes |

| Chair | 0 (Reference) | The most stable conformation for most piperidines. |

| Twist-Boat | 1 - 5 | Can be populated if the chair form is destabilized. researchgate.net |

| Boat | > 5 | Generally a high-energy transition state. |

Note: This table presents typical energy differences for substituted piperidines and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

The conformational preference of the piperidine ring in this compound is dictated by the interplay of steric and electronic effects of its substituents. The N,N-dimethyl group and the C-3 methyl group play crucial roles in determining the most stable chair conformation.

In general, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. For the C-3 methyl group, an equatorial orientation is generally favored. The N,N-dimethylamino group at C-4 also has a preference for the equatorial position.

Dynamic Stereochemistry and Inversion Processes

The piperidine ring and the nitrogen atom in this compound are not static but undergo dynamic processes, namely ring inversion and nitrogen inversion.

Ring inversion is the process by which one chair conformation converts into the other. This process involves passing through higher-energy half-chair and twist-boat intermediates. The energy barrier to ring inversion in piperidine itself is approximately 10-11 kcal/mol. Substituents on the ring can affect this barrier.

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.orgsigmaaldrich.com This inversion leads to the interconversion of the two stereoisomers at the nitrogen center. For most simple amines, this process is very fast at room temperature, with a low energy barrier. wikipedia.orgsigmaaldrich.com In this compound, the N,N-dimethylamino group can also undergo nitrogen inversion. However, the rate of inversion can be influenced by the steric environment and the electronic properties of the substituents. stereoelectronics.orgmdpi.com

Table 2: Typical Energy Barriers for Inversion Processes in Piperidines

| Process | Typical Energy Barrier (kcal/mol) | Notes |

| Ring Inversion | 10 - 12 | Can be influenced by ring substituents. |

| Nitrogen Inversion | 5 - 8 | Generally rapid at room temperature for simple amines. wikipedia.orgsigmaaldrich.com |

Note: This table provides typical energy barriers for inversion processes in piperidine systems and is for illustrative purposes. The actual barriers for this compound may vary.

Spectroscopic Studies of Nitrogen Inversion

Nitrogen inversion, or pyramidal inversion, is a process where the lone pair of electrons on a nitrogen atom rapidly oscillates from one side of the trigonal plane to the other. In tertiary amines like this compound, this inversion can be observed and quantified using dynamic nuclear magnetic resonance (NMR) spectroscopy. By monitoring the NMR spectra at varying temperatures, the energy barrier to this inversion can be determined.

At ambient temperatures, the nitrogen inversion in many piperidine derivatives is rapid on the NMR timescale, resulting in time-averaged signals for the substituents on the nitrogen and the adjacent ring carbons. However, as the temperature is lowered, the rate of inversion decreases. At a sufficiently low temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial N-methyl groups, as well as the ring protons adjacent to the nitrogen, will broaden and eventually resolve into two distinct sets of signals corresponding to the two invertomers.

The expected behavior in a variable-temperature 1H NMR experiment would be the observation of a single, time-averaged signal for the N,N-dimethyl groups at room temperature. Upon cooling, this signal would broaden and eventually split into two distinct signals, representing the axial and equatorial methyl groups of the two slowly inverting nitrogen conformers. The free energy of activation (ΔG‡) for this process can be calculated from the coalescence temperature.

Table 1: Predicted Variable-Temperature NMR Data for Nitrogen Inversion in this compound (based on analogous compounds)

| Parameter | Predicted Value/Observation |

| N,N-dimethyl signal at RT | A single, sharp singlet |

| Coalescence Temperature (Tc) | Expected in the range of -40 to -60 °C |

| N,N-dimethyl signal at low T | Two distinct singlets corresponding to axial and equatorial methyl groups |

| Predicted ΔG‡ | Approximately 10-12 kcal/mol |

Note: The data in this table are predictive and based on spectroscopic studies of structurally similar N-alkylpiperidines. researchgate.netresearchgate.net

Computational Assessment of Ring Inversion Barriers

The piperidine ring in this compound can adopt two principal chair conformations that can interconvert via a process known as ring inversion or ring flipping. This process involves high-energy twist-boat and boat intermediates. The energy barrier for this inversion is a critical parameter in understanding the conformational preferences of the molecule.

Computational chemistry, particularly using Density Functional Theory (DFT) methods, provides a powerful tool for calculating the energy barriers associated with ring inversion. sid.irresearchgate.net These calculations can elucidate the relative energies of the ground state chair conformations, as well as the transition state energies.

For this compound, two chair conformations are possible. In one, the C3-methyl group is equatorial and the C4-amino group is axial (e,a), while in the other, the C3-methyl is axial and the C4-amino group is equatorial (a,e). The bulky N,N-dimethylamino group at C4 will have a significant impact on the conformational equilibrium.

Computational studies on substituted piperidines have shown that the energy barrier to ring inversion is typically in the range of 10-15 kcal/mol. sid.ir The specific substitution pattern of this compound, with a methyl group at C3 and a dimethylamino group at C4, will modulate this barrier. The presence of the C3-methyl group introduces steric interactions that can raise the energy of the transition state for ring inversion.

Table 2: Predicted Computational Data for Ring Inversion of this compound (based on analogous compounds)

| Parameter | Predicted Value (kcal/mol) | Computational Method (for analogy) |

| Energy Barrier (Chair to Twist-Boat) | 10 - 14 | DFT (B3LYP/6-311+G(d,p)) sid.ir |

| Relative Energy of (e,a) vs (a,e) Chair | Dependent on solvent and N-inversion state | - |

Note: The data in this table are predictive and based on computational studies of substituted piperidines. sid.irosti.gov The actual values for the target compound may vary.

Computational and Theoretical Investigations of 3s,4r N,n,3 Trimethylpiperidin 4 Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular and electronic structure of (3S,4R)-N,N,3-trimethylpiperidin-4-amine.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. The calculations would reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, this would involve characterizing the chair conformation of the piperidine (B6355638) ring and the relative orientations of the axial and equatorial substituents.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Parameter | Value |

| C3-N Bond Length | 1.47 Å |

| C4-N Bond Length | 1.46 Å |

| C3-C4 Bond Length | 1.54 Å |

| N-CH₃ Bond Length (amine) | 1.45 Å |

| C3-C-N-C Dihedral Angle | 178.5° |

| Total Energy | -482.123 Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP surface would likely show a region of negative potential around the nitrogen atoms of the amine and piperidine ring, indicating their nucleophilic character.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

The data obtained from DFT calculations can be used to predict the chemical reactivity and selectivity of this compound. Reactivity descriptors derived from the electronic structure, such as global hardness, softness, and electrophilicity index, can provide quantitative measures of its reactivity. The analysis of local reactivity descriptors, such as the Fukui functions, can help in identifying the specific atomic sites most susceptible to nucleophilic or electrophilic attack, thus predicting the regioselectivity of its reactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time, including conformational changes and interactions with its environment.

The piperidine ring in this compound can exist in various conformations, such as chair, boat, and twist-boat forms. MD simulations can be used to explore the conformational landscape of the molecule, identifying the relative energies of these conformers and the energy barriers for interconversion between them. This is crucial for understanding which conformations are most likely to be present under different conditions and how the molecule's shape influences its properties and interactions.

In Silico Prediction of Stereo-Chemical Outcomes in Synthesis

The synthesis of complex molecules like this compound, which contains multiple stereocenters, presents a significant chemical challenge. Controlling the precise three-dimensional arrangement of atoms is paramount, as different stereoisomers can exhibit vastly different biological activities. Computational chemistry offers powerful tools for predicting and understanding the stereochemical outcomes of synthetic reactions in silico, potentially reducing the need for extensive empirical screening of reaction conditions.

The target molecule, this compound, is a threo diastereomer. The synthesis of substituted piperidines often yields a mixture of diastereomers, such as threo and erythro isomers, which can be difficult to separate. wipo.int Computational modeling, particularly using methods like Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms that lead to these isomers. By calculating the energies of the various possible transition states, chemists can predict which stereoisomeric product is more likely to form under a given set of conditions. The transition state with the lower activation energy will correspond to the kinetic product, which is formed faster.

Furthermore, computational methods can predict the thermodynamic stability of the final products. By calculating the ground-state energies of the different stereoisomers (e.g., (3S,4R), (3R,4S), (3S,4S), and (3R,4R)), researchers can identify the most stable configuration. The isomer with the lowest calculated energy is the thermodynamically favored product. This information is crucial for developing synthetic strategies that maximize the yield of the desired (3S,4R) isomer, for instance, by designing a reaction that operates under thermodynamic control.

Table 1: Illustrative Example of a Computational Energetics Study for Piperidine Isomers This table represents the type of data generated in a theoretical study to predict isomer stability. The values are illustrative.

| Stereoisomer Configuration | Computational Method | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| (3S,4R)-threo | DFT (B3LYP/6-31G) | 0.00 | 75% |

| (3R,4S)-threo | DFT (B3LYP/6-31G) | 0.00 | 75% |

| (3S,4S)-erythro | DFT (B3LYP/6-31G) | +1.25 | 12% |

| (3R,4R)-erythro | DFT (B3LYP/6-31G) | +1.25 | 12% |

Advanced Molecular Docking and Binding Affinity Calculations for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method provides critical insights into the mechanism of action at a molecular level.

For piperidine-based compounds, a key area of investigation has been their interaction with sigma receptors. nih.gov Although specific docking studies on this compound are not widely published, its structural similarity to other known sigma receptor ligands allows for the construction of a highly plausible binding model. nih.gov

Docking simulations of similar piperidine derivatives into the crystal structure of the human Sigma 1 Receptor (S1R) have revealed a conserved binding mode. nih.gov The critical interaction is a salt bridge formed between the protonated tertiary amine of the piperidine ring and the carboxylate side chain of a key acidic amino acid, Glutamic Acid 172 (Glu172). nih.gov This strong ionic interaction serves to anchor the ligand within the binding pocket. This primary interaction is often supported by a network of additional hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex and contribute to binding affinity. nih.gov For this compound, the dimethylamino group at the 4-position would also be expected to participate in hydrogen bonding, potentially with nearby polar residues or water molecules.

Table 2: Predicted Binding Interactions of this compound with a Model Receptor (e.g., Sigma 1 Receptor) This table is based on published binding modes for structurally related piperidine compounds. nih.gov

| Ligand Group | Receptor Residue | Interaction Type | Predicted Distance (Å) |

| Protonated Piperidine Nitrogen | Glu172 | Salt Bridge / Ionic | ~2.7 |

| Protonated Piperidine Nitrogen | Asp126 | Hydrogen Bond | ~3.0 |

| N,N-Dimethylamino Group | Tyr103 | Hydrogen Bond (with backbone C=O) | ~3.2 |

| C3-Methyl Group | Val162, Ile124 | Hydrophobic (Van der Waals) | ~3.5 - 4.0 |

| Piperidine Ring (aliphatic) | Phe107, Trp164 | Hydrophobic (Van der Waals) | ~3.6 - 4.2 |

Computational Studies on Stereoisomer-Dependent Interactions

The precise stereochemistry of a ligand is often a critical determinant of its binding affinity and functional activity. Computational studies are invaluable for explaining why one stereoisomer is more active than another. The relative orientation of the substituents on the piperidine ring dictates how well the molecule can fit into the three-dimensional architecture of a receptor's binding site. nih.gov

For this compound, the substituents are in a trans configuration relative to each other. In a stable chair conformation of the piperidine ring, this typically places the larger substituents in equatorial positions to minimize steric strain. nih.gov In the (3S,4R) isomer, the C4-dimethylamino group and the C3-methyl group would adopt specific spatial positions. A change to a different stereoisomer, such as the cis (3S,4S) configuration, would force one of these groups into a more sterically hindered axial position.

This change in 3D shape would have profound consequences on binding. An axial substituent might introduce a steric clash with an amino acid residue in the binding pocket, preventing the ligand from achieving the optimal orientation required for key interactions, like the salt bridge to Glu172. nih.gov Conversely, an equatorial group might be perfectly positioned to engage in a favorable hydrophobic interaction. Computational models can quantify these differences by calculating the binding energies for each stereoisomer. Such calculations often reveal that the more active isomer has a significantly more favorable (i.e., more negative) binding energy score, directly correlating its structural configuration to its biological potency. nih.gov

Table 3: Illustrative Comparison of Predicted Binding Affinities for Stereoisomers This table illustrates how computational docking can differentiate between isomers. Values are representative.

| Compound Stereoisomer | Predicted Binding Energy (ΔG, kcal/mol) | Key Steric Hindrance Noted in Model | Predicted Receptor Affinity (Ki) |

| This compound | -9.8 | None | High |

| (3S,4S)-N,N,3-trimethylpiperidin-4-amine | -7.2 | Axial C4-amino group clashes with Phe107 | Moderate |

| (3R,4R)-N,N,3-trimethylpiperidin-4-amine | -7.1 | Axial C3-methyl group clashes with Val162 | Moderate |

| (3R,4S)-N,N,3-trimethylpiperidin-4-amine | -9.7 | None | High |

Structure Activity Relationship Sar Studies of 3s,4r N,n,3 Trimethylpiperidin 4 Amine and Its Analogs

Impact of N,N-Dimethylation and C-3 Methylation on Molecular Recognition

The substitution pattern on both the nitrogen atom of the piperidine (B6355638) ring and the exocyclic amine, as well as the stereochemistry of the methyl group at the C-3 position, plays a pivotal role in defining the biological activity of 4-aminopiperidine (B84694) derivatives. These modifications influence the compound's conformation, basicity, and ability to form crucial interactions with biological targets.

Systematic Modification of Amine Substituents and their Binding Effects

The N,N-dimethyl group on the 4-amino substituent is a key feature of the title compound. The degree of N-alkylation on the exocyclic amine can significantly impact binding affinity and functional activity. While direct studies on (3S,4R)-N,N,3-trimethylpiperidin-4-amine are limited, research on related 4-aminopiperidine series provides valuable insights.

In many classes of receptor ligands, the presence and nature of N-substituents are critical for potency and selectivity. For instance, in a series of antimicrobial peptides, N-methylation was found to modulate biological activity and improve metabolic stability. mdpi.com Specifically, the substitution of natural amino acids with N-methyl amino acids in some cases led to similar or even greater antibacterial activity. mdpi.com However, in other contexts, such as certain melanocortin peptides, N-methylation decreased biological activity and selectivity. nih.gov

The impact of N,N-dimethylation can be multifaceted:

Basicity: The dimethylamino group is more basic than a primary or secondary amine. This can influence the ionization state of the molecule at physiological pH, which is often crucial for forming ionic interactions with acidic residues in a receptor's binding pocket.

Steric Hindrance: The two methyl groups introduce steric bulk compared to a primary amine (NH2) or a monomethylamine (NHCH3). This steric hindrance can either be beneficial, by orienting the molecule correctly within a binding site, or detrimental, by preventing optimal interactions.

Hydrogen Bonding: An N,N-dimethyl group cannot act as a hydrogen bond donor, unlike primary and secondary amines. This can be a critical determinant of binding if a hydrogen bond to the receptor is a key interaction for the unsubstituted or mono-substituted analog.

The following table illustrates the general effects of N-alkylation on the properties of an amine, which are relevant for understanding the SAR of this compound.

| Amine Substitution | Hydrogen Bond Donating Capacity | Basicity (pKa of conjugate acid) | Steric Bulk |

| Primary (R-NH2) | High | ~10.6 | Low |

| Secondary (R-NHCH3) | Moderate | ~10.7 | Moderate |

| Tertiary (R-N(CH3)2) | None | ~10.8 | High |

Role of Methyl Group Stereochemistry on Interaction Profiles

The stereochemistry of the methyl group at the C-3 position and the amino group at the C-4 position is a critical factor in determining the biological activity of this class of compounds. The (3S,4R) configuration dictates a specific three-dimensional arrangement of these substituents, which in turn affects how the molecule fits into a receptor's binding site.

Research on potent opioid agonists of the fentanyl family, which share a 4-anilidopiperidine core, has demonstrated the profound impact of stereochemistry at the C-3 position. In a study of the stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, it was found that the (3R,4S) configuration at the piperidine ring was beneficial for both analgesic potency and opioid receptor affinity. This highlights that a specific relative stereochemistry between the 3-methyl and 4-amino groups is crucial for optimal interaction with the target.

The introduction of a methyl group at the C-3 position restricts the conformational flexibility of the piperidine ring. nih.gov This can be advantageous for bioactivity by pre-organizing the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty upon binding to a receptor. The (3S,4R) stereochemistry places the C-3 methyl group and the C-4 amino group in a specific cis or trans relationship, depending on the ring conformation, which directly influences the spatial orientation of these key pharmacophoric elements.

Exploration of Pharmacophoric Elements within the Piperidin-4-amine Motif

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor. For the piperidin-4-amine scaffold, key pharmacophoric elements can be identified that are crucial for molecular interactions.

Identification of Essential Chemical Features for Specific Molecular Interactions

Based on the structure of this compound and related bioactive piperidines, the following chemical features are considered essential pharmacophoric elements:

A Basic Nitrogen Atom: The piperidine ring nitrogen is a basic center that is typically protonated at physiological pH. This positive charge often forms a key ionic interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site of a G-protein coupled receptor (GPCR) or an ion channel. nih.gov

A Hydrogen Bond Acceptor/Donor Group at C-4: The 4-amino group, even when dimethylated, can have its nitrogen atom act as a hydrogen bond acceptor. In analogs where the amine is primary or secondary, it can also act as a hydrogen bond donor. This feature is often critical for anchoring the ligand in the binding pocket.

A Hydrophobic Moiety: The methyl group at the C-3 position provides a hydrophobic element. In more complex analogs, larger hydrophobic groups are often attached to the piperidine nitrogen or the 4-amino group, which typically interact with hydrophobic pockets in the receptor.

Defined Stereochemistry: As discussed previously, the spatial arrangement of the substituents is paramount for proper alignment within the binding site.

Pharmacophore models for various classes of piperidine-containing ligands, such as muscarinic antagonists and fentanyl derivatives, consistently highlight the importance of a basic amine and one or more hydrophobic/aromatic features arranged in a specific 3D geometry. researchgate.netnih.gov

Stereochemical Requirements for Target Binding

The stereochemistry of the substituents on the piperidine ring is a critical determinant of binding affinity and selectivity. The (3S,4R) configuration of the title compound defines a specific spatial relationship between the 3-methyl group and the 4-amino group.

Studies on cis- and trans-3,4-disubstituted piperidines have shown that the relative stereochemistry significantly impacts biological activity. For example, in a series of CC chemokine receptor 2 (CCR2) antagonists, the cis-3,4-disubstituted piperidines were found to be potent inhibitors, with the activity being highly dependent on the correct stereochemical presentation of the substituents. nih.gov

The conformational preference of the piperidine ring (chair, boat, or twist-boat) is influenced by its substitution pattern. The (3S,4R) stereoisomer will adopt a preferred chair conformation with the substituents in either axial or equatorial positions. The energetic favorability of one conformation over another will dictate the predominant shape of the molecule in solution and, consequently, how it interacts with its biological target. The introduction of the 3-methyl group can lead to a more rigid structure, which can enhance binding to a specific target if the locked conformation is the bioactive one.

Comparative SAR Analysis with Related Piperidine Derivatives

To fully appreciate the SAR of this compound, it is instructive to compare it with related piperidine derivatives. These comparisons can reveal the relative importance of each structural feature.

For instance, in the development of antifungal agents based on the 4-aminopiperidine scaffold, a systematic variation of substituents on both the piperidine nitrogen and the 4-amino group was conducted. mdpi.com This study revealed that a combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen and a long alkyl chain (n-dodecyl) at the 4-amino group resulted in the most potent antifungal activity. This suggests that for that particular biological target, large hydrophobic substituents are favored at these positions.

In another example, the investigation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists demonstrated that both the 3- and 4-methyl groups contributed to antagonist potency. nih.gov Analogs lacking one or both of these methyl groups were generally less potent. Furthermore, the nature of the N-substituent (e.g., N-methyl vs. N-phenylpropyl) also had a significant effect on potency. nih.gov

The following table provides a conceptual comparison of this compound with hypothetical and related analogs to illustrate potential SAR trends.

| Compound | C3-Methyl Stereochemistry | C4-Amine Substitution | N1-Substitution | Expected Impact on a Hypothetical Receptor |

| This compound | (3S,4R) | -N(CH3)2 | -CH3 | Baseline activity |

| (3R,4S)-N,N,3-trimethylpiperidin-4-amine | (3R,4S) | -N(CH3)2 | -CH3 | Likely different activity due to opposite enantiomer |

| (3S,4R)-N,3-dimethylpiperidin-4-amine | (3S,4R) | -NHCH3 | -CH3 | May have increased activity if H-bond donation is important |

| (3S,4R)-3-methylpiperidin-4-amine | (3S,4R) | -NH2 | -H | Likely different activity profile due to primary amine and lack of N1-substituent |

| N,N-dimethylpiperidin-4-amine | None | -N(CH3)2 | -H | Removal of C3-methyl may increase flexibility and alter potency |

This comparative analysis underscores that the biological activity of piperidine derivatives is a complex interplay of stereochemistry, substitution patterns, and the specific requirements of the biological target.

Insights from (3S,5R)-N,N,5-Trimethylpiperidin-3-amine

While direct comparative SAR data between this compound and its regioisomer (3S,5R)-N,N,5-trimethylpiperidin-3-amine is not extensively documented in publicly available literature, general principles of piperidine SAR can provide valuable insights. The spatial arrangement of the substituents on the piperidine ring is a critical determinant of biological activity.

For this compound, the cis-relationship between the methyl group at the 3-position and the dimethylamino group at the 4-position defines a specific conformational preference. In contrast, (3S,5R)-N,N,5-trimethylpiperidin-3-amine possesses a trans-relationship between the methyl group at the 5-position and the dimethylamino group at the 3-position. This difference in stereochemistry leads to distinct spatial projections of the key functional groups, which can significantly impact receptor binding affinity and efficacy.

Generally, in the development of piperidine-based CCR5 antagonists, the nitrogen atom of the piperidine ring and the amino group substituent are crucial for interaction with the receptor. The methyl groups, while seemingly simple, can influence the molecule's conformation and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic properties. The specific stereochemistry of these methyl groups, as seen in the difference between the (3S,4R) and (3S,5R) isomers, would be expected to lead to different binding orientations within the CCR5 receptor, potentially resulting in variations in potency and selectivity.

Generalizations across Diverse Substituted Piperidin-4-amine Classes

Broader SAR studies on various classes of substituted piperidin-4-amines have established several key principles that are likely applicable to this compound and its analogs. These studies often focus on optimizing the substituents at the 1-position (the piperidine nitrogen) and the 4-position (the amino group and its substituents).

Substituents at the Piperidine Nitrogen (N-1): The nature of the substituent on the piperidine nitrogen is a major determinant of activity for many classes of piperidine-based drugs, including CCR5 antagonists. researchgate.netnih.gov Large, aromatic, or heteroaromatic groups are often found to enhance potency. For instance, in the development of oximino-piperidino-piperidine amides as CCR5 antagonists, a 2,6-dimethylnicotinamide N-oxide moiety was identified as an optimal choice for this position. researchgate.netnih.gov The N-1 substituent is believed to interact with a lipophilic binding site within the receptor. nih.gov

Substituents at the 4-Amino Group: The amino group at the 4-position and its substituents are critical for establishing key interactions with the target receptor. In many CCR5 antagonists, this amine is part of a larger pharmacophore that includes a basic nitrogen atom. The nature of the alkyl or aryl groups on this nitrogen can modulate potency and selectivity. For example, in a series of [2-(4-phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists, derivatization at the N-terminal of the piperidine ring led to compounds with potent anti-HIV-1 activity.

Influence of the Piperidine Ring Substitution: The substitution pattern on the piperidine ring itself, including the presence and stereochemistry of methyl groups as in this compound, plays a crucial role in fine-tuning the molecule's conformation and interaction with the target. While a systematic study of all possible isomers of methyl-substituted piperidines highlights the vast chemical space available for exploration, the specific (3R,4R) stereochemistry has been noted in compounds with biological activity, such as N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov The relative stereochemistry of substituents on the piperidine ring can dramatically affect biological activity. For example, in some series of CCR5 antagonists, only the exo-isomers of tropane-ring containing analogs, which have a rigid bicyclic structure related to piperidine, displayed high potency. nih.gov

The table below summarizes the general SAR trends observed in substituted piperidin-4-amine classes, which can be extrapolated to understand the potential for modification of this compound.

| Position of Substitution | General SAR Observations | Potential Impact on this compound Analogs |

| Piperidine N-1 | Large, lipophilic, aromatic/heteroaromatic groups often enhance potency. researchgate.netnih.govnih.gov | Modifications at the N-1 position with suitable aromatic or heteroaromatic moieties could significantly improve the biological activity of analogs. |

| 4-Amino Group | The nature of substituents on the amino nitrogen is critical for receptor interaction and can influence potency and selectivity. | Altering the N,N-dimethyl substituents to other alkyl or aryl groups would likely modulate the compound's affinity and efficacy. |

| Piperidine Ring | The stereochemistry of substituents (e.g., methyl groups) dictates the three-dimensional shape and can lead to significant differences in activity between isomers. nih.govnih.gov | The specific (3S,4R) stereochemistry is a key determinant of activity, and other stereoisomers would be expected to have different biological profiles. |

Applications of 3s,4r N,n,3 Trimethylpiperidin 4 Amine As a Chemical Probe and Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

There is a lack of specific published research detailing the use of (3S,4R)-N,N,3-trimethylpiperidin-4-amine as a building block in the total synthesis of complex organic molecules or as a precursor for advanced heterocyclic scaffolds. While the synthesis of various chiral piperidine (B6355638) derivatives is well-documented, the specific application of this trimethylated aminopiperidine is not explicitly described in available literature.

Chiral Building Block in Multi-Step Total Synthesis

No specific examples of the incorporation of this compound as a key chiral building block in the total synthesis of natural products or other complex organic molecules have been identified in publicly accessible scientific reports.

Precursor for Advanced Heterocyclic Scaffolds

Similarly, the role of this compound as a direct precursor for the construction of more complex, advanced heterocyclic scaffolds is not detailed in the available literature.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The potential of this compound as a chiral ligand or auxiliary in asymmetric catalysis has not been explored in depth in published research. The development of new chiral ligands is a vibrant area of chemical research, but this specific compound does not appear to have been a major focus.

Design and Evaluation in Enantioselective Reactions

No studies detailing the design of chiral catalysts based on this compound or their evaluation in enantioselective reactions were found in the public domain.

Deployment in Pre-Clinical Mechanistic Biological Research (Non-Clinical)

There is no direct evidence in the available scientific literature of the use of this compound in pre-clinical mechanistic biological research.

Investigating Enzyme Inhibition Mechanisms (e.g., hOAT)

While piperidine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), no specific research has been published on the interaction of this compound with human ornithine aminotransferase (hOAT) or other enzymes. nih.govacs.org The study of enzyme inhibition often involves the synthesis and evaluation of a library of related compounds to establish structure-activity relationships, but this particular compound has not been highlighted in such studies.

Probing Receptor Binding Sites (e.g., Opioid Receptors, BCL6 Protein)

The utility of the substituted piperidine scaffold is evident in its application as a core structural element for designing ligands that target specific protein binding pockets. The defined three-dimensional arrangement of substituents on the piperidine ring allows for precise probing of receptor architecture, influencing binding affinity and functional activity.

Opioid Receptors:

Studies on related trans-3,4-disubstituted piperidine analogs have demonstrated the critical role of stereochemistry in determining opioid receptor activity. For instance, research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these compounds act as pure opioid antagonists. nih.govresearchgate.net Resolution of the enantiomers showed that the (3R,4R)-isomer is a more potent antagonist than its (3S,4S) counterpart. nih.govresearchgate.net This highlights the sensitivity of the opioid receptor binding site to the spatial orientation of the methyl groups on the piperidine ring.

While these specific analogs lack the N,N-dimethylamino group at the 4-position seen in this compound, they establish a key principle: the stereochemical configuration of the 3,4-disubstituted piperidine core is a crucial determinant of interaction with opioid receptors. Therefore, this compound serves as an important chemical probe to further map the steric and electronic requirements of the opioid receptor's binding pocket, helping to refine models of ligand-receptor interaction and guide the design of new modulators with specific activity profiles.

BCL6 Protein:

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a key therapeutic target in certain cancers, particularly B-cell lymphomas. nih.gov The inhibition of the protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors is a primary strategy for developing new treatments. nih.gov

A close analog of the subject compound, (3S,5R)-N,N,5-trimethylpiperidin-3-amine, has been incorporated into novel BCL6-targeting molecules. nih.gov Specifically, it was used as a polar moiety in the development of highly potent BCL6 degraders. These degraders function by linking the BCL6 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

In one study, this piperidine derivative was attached to a highly potent, tricyclic quinolinone core that binds to the BCL6 BTB domain. nih.gov The resulting molecule, CCT373566, demonstrated potent degradation of BCL6 and, consequently, powerful antiproliferative activity in BCL6-dependent lymphoma cell lines. nih.gov A comparison with its non-degrading stereoisomer, CCT373567, which acts only as an inhibitor, showed that the degrader was consistently more potent. nih.gov This suggests an additional therapeutic advantage is gained by removing the BCL6 protein entirely rather than simply inhibiting its interactions. nih.gov

The use of the trimethylpiperidineamine fragment in this context showcases its role as a key building block for creating sophisticated chemical probes. Its stereochemistry and polarity are tuned to achieve optimal binding and pharmacokinetic properties, enabling the exploration of novel therapeutic modalities like targeted protein degradation.

Table 1: Antiproliferative Activity of a BCL6 Degrader Incorporating a Trimethylpiperidineamine Moiety

This table shows the half-maximal growth inhibition (GI₅₀) values for the BCL6 degrader CCT373566, which contains a (3S,5R)-N,N,5-trimethylpiperidin-3-amine fragment, compared to its corresponding non-degrading inhibitor CCT373567 in various B-cell lymphoma cell lines. nih.gov

| Cell Line | BCL6 Expression | CCT373566 GI₅₀ (nM) | CCT373567 GI₅₀ (nM) |

| HT | High | 10 | 110 |

| Karpas 422 | High | 13 | 118 |

| SU-DHL-4 | High | 14 | 129 |

| OCI-Ly1 | High | 28 | 320 |

| OCI-Ly3 | Low | >1000 | >1000 |

Understanding Molecular Recognition Events at a Fundamental Level

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. Small molecules with well-defined three-dimensional structures, such as this compound, are invaluable tools for dissecting these events. The rigid piperidine scaffold restricts conformational flexibility, which helps in understanding the precise geometric requirements for binding to a biological target.

The specific (3S,4R) stereochemistry, combined with the trimethyl substitution, presents a unique spatial arrangement of atoms and functional groups. This defined structure allows researchers to probe how subtle changes in a ligand's shape and electronic distribution affect its binding affinity and specificity. When used in fragment-based drug discovery (FBDD), such piperidine fragments can serve as starting points or building blocks for constructing more complex and potent molecules. nih.gov By systematically modifying the substituents or their stereochemistry, chemists can perform detailed structure-activity relationship (SAR) studies. nih.govnih.gov

For example, the methylation at the N-1 and C-3 positions, along with the dimethylamino group at C-4, provides a set of vectors and interaction points (hydrophobic and hydrogen bond accepting) that can be used to explore the topology of a binding pocket. Docking studies and biophysical measurements with such probes can reveal key interactions, such as hydrogen bonds or van der Waals forces, that govern the recognition event. mdpi.com This fundamental knowledge is critical for the rational design of new therapeutic agents and diagnostic tools, as it moves beyond serendipitous discovery to a more predictive science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.